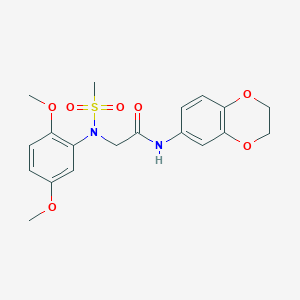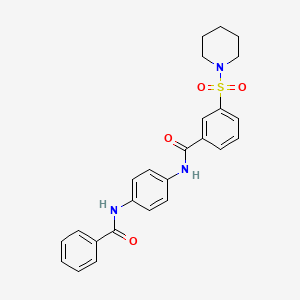
4-(diphenylmethyl)-N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide
Übersicht
Beschreibung
4-(Diphenylmethyl)-N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide is a complex organic compound characterized by its unique structure and diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a diphenylmethyl group and a thioamide moiety, making it a valuable subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(diphenylmethyl)-N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide typically involves multiple steps, starting with the formation of the piperazine core One common approach is the reaction of diphenylmethane with piperazine under controlled conditions to form the intermediate compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or amines.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic pathways.
Biology: In biological research, 4-(diphenylmethyl)-N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide is used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets makes it a valuable tool in understanding biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its interaction with biological targets can lead to the discovery of new therapeutic agents for various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer synthesis and other industrial processes.
Wirkmechanismus
The mechanism by which 4-(diphenylmethyl)-N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-(Diphenylmethyl)piperidine: This compound shares a similar diphenylmethyl group but lacks the thioamide moiety.
2-Diphenylmethylpyrrolidine: Another related compound with a pyrrolidine ring instead of piperazine.
Diphenylmethane-4,4-diisocyanate: A compound used in the production of plastics, featuring a diphenylmethane structure.
Uniqueness: 4-(Diphenylmethyl)-N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide stands out due to its specific combination of functional groups, which allows for unique chemical and biological properties
Eigenschaften
IUPAC Name |
4-benzhydryl-N-(2-methylprop-2-enyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3S/c1-18(2)17-23-22(26)25-15-13-24(14-16-25)21(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,1,13-17H2,2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBXNHXWMVSJHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-{N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B3561557.png)

![1-[2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetyl]piperidine-4-carboxamide](/img/structure/B3561576.png)
![1-[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3561586.png)
![1-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperidine-4-carboxamide](/img/structure/B3561588.png)
![ethyl 1-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]piperidine-4-carboxylate](/img/structure/B3561592.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B3561598.png)

![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole](/img/structure/B3561605.png)
![2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3561606.png)
![3-benzyl-5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole](/img/structure/B3561608.png)
![N-benzyl-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B3561620.png)

